molecular formula C9H10ClNO3 B11926126 Ethyl 6-chloro-2-methoxynicotinate CAS No. 106718-97-2

Ethyl 6-chloro-2-methoxynicotinate

Cat. No.: B11926126
CAS No.: 106718-97-2
M. Wt: 215.63 g/mol
InChI Key: PVLBMKPFVRSSJK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-methoxynicotinate is a chemical compound that falls under the category of substituted pyridinecarboxylate esters. This class of compounds is recognized for its significant utility in organic synthesis and pharmaceutical research, often serving as key intermediates in the construction of more complex molecules . The structure features both a chloro and a methoxy substituent on the pyridine ring, which are functional groups that can be further modified through various chemical reactions, making it a versatile scaffold for medicinal chemistry and drug discovery programs. As a pyridine derivative, it shares structural similarities with other nicotinate esters that are commonly employed in scientific research . This product is intended for research and development purposes only. It is strictly for use in a laboratory setting and is not meant for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as it may have specific hazard classifications similar to related compounds which carry warnings for health hazards . Proper storage conditions, such as being kept sealed in a dry environment at cool temperatures (e.g., 2-8°C), are recommended to maintain the stability and integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLBMKPFVRSSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545004
Record name Ethyl 6-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106718-97-2
Record name Ethyl 6-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Chloro 2 Methoxynicotinate and Analogous Pyridine Esters

Strategic Approaches to Substituted Pyridine (B92270) Ring Construction

The formation of the pyridine nucleus is a critical step in the synthesis of ethyl 6-chloro-2-methoxynicotinate and its analogs. Both classical and modern methods are employed, with an increasing emphasis on efficiency and sustainability.

Classical and Modern Cyclization Techniques for Pyridine Nuclei

The construction of the pyridine ring can be achieved through various cyclization strategies. Traditional methods often involve the condensation of simpler fragments to build the heterocyclic core. These can be linear sequences or, more commonly, multi-component reactions (MCRs) that assemble the pyridine ring in a single step from several starting materials. acsgcipr.org

Key classical cyclization reactions include:

Hantzsch Dihydropyridine (B1217469) Synthesis: This well-established multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org

Guareschi-Thorpe Reaction: This method provides direct access to pyridines through the reaction of a β-keto ester with a cyanoacetamide in the presence of a base.

Bohlmann-Rahtz Pyridine Synthesis: This approach involves the condensation of an enamine with a diketone to form the pyridine ring.

Modern advancements in cyclization techniques often focus on improving the efficiency and environmental footprint of these classical methods. The use of microwave irradiation, for instance, has been shown to accelerate reaction times and improve yields in Hantzsch-type syntheses. wikipedia.orgnih.gov Furthermore, flow chemistry in microwave reactors offers a continuous and scalable method for producing pyridines and dihydropyridines. acsgcipr.org

Another modern approach involves the activation of the pyridine nucleus itself. For example, 1,5-electrocyclization of vinyl pyridinium (B92312) ylides, generated from Morita-Baylis-Hillman adducts, provides a pathway to functionalized pyridine derivatives. nih.gov Dipolar cyclization reactions using pyridinium 1,4-zwitterions have also emerged as a powerful tool for constructing complex heterocyclic systems. mdpi.com

The table below summarizes key aspects of these cyclization techniques.

Reaction Reactants Key Features Advantages
Hantzsch SynthesisAldehyde, β-keto ester (2 eq.), Ammonia/Ammonium AcetateForms a dihydropyridine intermediate requiring oxidation.Well-established, versatile for substituted pyridines. wikipedia.org
Guareschi-Thorpeβ-keto ester, Cyanoacetamide, BaseDirect formation of the pyridine ring.Atom economical.
Bohlmann-RahtzEnamine, DiketoneCondensation reaction.Access to specific substitution patterns.
Microwave-AssistedVarious (e.g., Hantzsch reactants)Utilizes microwave irradiation to accelerate the reaction.Shorter reaction times, often higher yields. wikipedia.orgnih.gov
Flow ChemistryVariousContinuous reaction in a flow reactor.Scalable, improved control over reaction parameters. acsgcipr.org
Pyridinium Ylide CyclizationVinyl pyridinium ylidesIntramolecular cyclization.Access to complex fused ring systems. nih.gov

Multi-Component Reactions in Pyridine Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity in a single step. bohrium.com They are particularly well-suited for the synthesis of polysubstituted pyridines. bohrium.comrsc.org

The Hantzsch synthesis is a prime example of a multi-component reaction. wikipedia.org More contemporary MCRs often employ catalysts to enhance their efficiency and selectivity. For instance, nanocatalysts, such as zinc oxide (ZnO) and magnesium oxide (MgO) nanoparticles, have been successfully used in the synthesis of substituted pyridines under mild and often solvent-free conditions. rsc.org These catalysts are often reusable, adding to the green credentials of the synthetic route. rsc.org

One-pot, four-component reactions have been developed for the synthesis of novel pyridine derivatives, sometimes utilizing microwave irradiation to achieve excellent yields in very short reaction times. nih.gov These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), a ketone, and an ammonium source. nih.gov

Mechanistic Studies of Esterification in Nicotinate (B505614) Synthesis

Once the substituted nicotinic acid core is formed, the next critical step is esterification to produce the desired ethyl ester. Understanding the mechanisms of these reactions is crucial for optimizing conditions and achieving high yields.

Acid-Catalyzed and Photoacid-Catalyzed Ester Formation Mechanisms

The Fischer-Speier esterification is the most common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to regenerate the carbonyl group, now as a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

A more recent development is the use of photoacid catalysts , such as eosin (B541160) Y, which can be activated by visible light. acs.orgacs.org In this process, a proton-coupled electron transfer (PCET) between the photoacid and the carboxylic acid can lead to the formation of a transient ketyl radical. This radical then undergoes further transformations, ultimately coupling with the alcohol to form the ester. acs.orgacs.org This method offers the advantage of proceeding under mild conditions and can be compatible with acid-sensitive functional groups. acs.org

Uncatalyzed Esterification Pathways and Transition State Analysis

While less common, uncatalyzed esterification of nicotinic acid can be achieved under specific conditions. For instance, reacting nicotinic acid with a high-boiling, water-immiscible alcohol at reflux temperature can lead to the formation of the corresponding ester without the need for an external acid catalyst. google.com The continuous removal of water formed during the reaction drives the equilibrium towards the product. google.com This method is particularly useful for producing higher alkyl nicotinates. google.com

Computational studies involving transition state analysis can provide deep insights into the energetics and geometries of the intermediates and transition states involved in these esterification reactions. Such analyses help in understanding the reaction barriers and can guide the design of more efficient catalytic systems.

Catalytic Methyl Esterification Strategies

For the synthesis of methyl nicotinates, various catalytic strategies have been employed. Solid acid catalysts, such as molybdenum trioxide supported on silica (B1680970) (MoO₃/SiO₂), have been shown to be effective bifunctional catalysts for the esterification of nicotinic acid with methanol. orientjchem.orgresearchgate.netorientjchem.org These solid catalysts offer advantages in terms of separation and reusability compared to homogeneous catalysts like sulfuric acid. orientjchem.orgresearchgate.net

Transesterification is another important strategy. For example, menthyl nicotinate can be synthesized by reacting methyl nicotinate with menthol (B31143) in the presence of a catalyst like sodium methoxide. google.com This equilibrium reaction is driven to completion by removing the lower-boiling alcohol (methanol) from the reaction mixture. google.com

The table below provides a summary of different esterification strategies.

Method Reactants Catalyst Key Features
Fischer-Speier EsterificationCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Reversible equilibrium reaction. masterorganicchemistry.com
Photoacid-Catalyzed EsterificationCarboxylic Acid, AlcoholPhotoacid (e.g., Eosin Y)Light-induced reaction, mild conditions. acs.orgacs.org
Uncatalyzed EsterificationNicotinic Acid, High-Boiling AlcoholNoneHigh reaction temperatures, removal of water. google.com
Solid Acid CatalysisNicotinic Acid, MethanolMoO₃/SiO₂Heterogeneous catalyst, reusable. orientjchem.orgresearchgate.net
TransesterificationEster, AlcoholBase (e.g., Sodium Methoxide)Exchange of the alcohol moiety of an ester. google.com

Regioselective Functionalization for 6-Chloro and 2-Methoxy Substitution

The precise introduction of chloro and methoxy (B1213986) groups onto the pyridine ring is fundamental to the synthesis of the target compound. Regioselectivity is paramount, as the electronic nature of the pyridine ring can lead to a mixture of isomers, complicating purification and reducing yields.

Halogenation Methodologies on Pyridine Systems

The halogenation of pyridine systems is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions. nih.govchemrxiv.org Such reactions typically demand harsh conditions, including high temperatures and the use of strong acids, which can limit their scope and lead to the formation of regioisomeric mixtures. chemrxiv.org

To overcome these limitations, several strategies have been developed:

Activation via N-Oxide Formation: A common and effective strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. researchgate.net This activation facilitates nucleophilic substitution at the C2 and C6 positions. The N-oxide can be activated with an electrophile, such as oxalyl chloride, enabling the addition of a halide anion. A subsequent elimination step yields the desired 2-halo-substituted pyridine with high regioselectivity. researchgate.net This method is practical for accessing various pharmaceutically important intermediates. researchgate.net

Transition-Metal-Free C-H Functionalization: Recent advancements include transition-metal-free methods for regioselective C-H halogenation. For instance, using inexpensive sodium chlorite (B76162) or bromite (B1237846) as the halogen source in the presence of acetic acid allows for the selective chlorination or bromination of certain pyridine-containing fused systems, such as imidazo[1,2-a]pyridines. nih.govresearchgate.net These reactions can proceed through an electrophilic aromatic substitution pathway. researchgate.net

Directed Metalation-Trapping: This approach utilizes directing groups, such as carbonyls or existing halides, to guide the deprotonation of a specific C-H bond with a strong base, followed by quenching with an electrophilic halogen source. This allows for precise halogenation at positions that might otherwise be unreactive. nih.gov

Zincke Imine Intermediates: For 3-selective halogenation, a method involving the activation of pyridines to form Zincke imine intermediates has been developed. These intermediates undergo highly regioselective halogenation under mild conditions, providing access to 3-halopyridines, which are also valuable building blocks. chemrxiv.org

The table below summarizes key aspects of different halogenation strategies for pyridine systems.

Methodology Position Selectivity Key Features Typical Conditions Reference
Electrophilic Aromatic Substitution (EAS) 3-selective (often with mixtures)Electronically mismatched; requires harsh conditions.Elemental halides, strong Brønsted or Lewis acids, high temperatures. chemrxiv.org
Pyridine N-Oxide Halogenation 2- and 6-selectiveMild conditions, high regioselectivity, practical for various substrates.N-oxide activation (e.g., oxalyl chloride), halide source. researchgate.net
Transition-Metal-Free C-H Halogenation 3-selective (on imidazo[1,2-a]pyridines)Uses inexpensive reagents, avoids transition metals.Sodium chlorite/bromite, acetic acid. nih.govresearchgate.net
Zincke Imine Intermediate Halogenation 3-selectiveMild conditions, high regioselectivity for the 3-position.Pyridine activation, halogen electrophile. chemrxiv.org

Strategies for Alkoxy Introduction into Substituted Pyridines

The introduction of an alkoxy group, specifically a methoxy group at the 2-position, is another critical step. The 2-alkoxy-pyridine motif is significant in medicinal chemistry. researchgate.net This transformation is typically achieved through nucleophilic aromatic substitution (SNAr), where a leaving group at the target position is displaced by an alkoxide.

Key strategies include:

Nucleophilic Substitution on Halopyridines: The most common method involves reacting a 2-halopyridine (e.g., 2-chloropyridine) with sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 6-positions towards nucleophilic attack, making the displacement of the halide feasible.

Synthesis via Pyridine N-Oxides: Similar to halogenation, pyridine N-oxides can be used to introduce alkoxy groups. Sequential addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with an appropriate reagent, can yield 2-substituted pyridines. nih.govorganic-chemistry.org

"1,2,4-Triazine Methodology": An effective synthetic approach for producing 2(6)-alkoxy(bi)pyridines involves the use of 1,2,4-triazine (B1199460) analogs. researchgate.net This method consists of the nucleophilic substitution of a leaving group in a 1,2,4-triazine precursor, followed by an aza-Diels-Alder reaction to transform the triazine ring into the desired substituted pyridine ring. researchgate.net

Implementation of Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the use of sustainable protocols that reduce energy consumption, minimize waste, and utilize safer reagents. The synthesis of pyridine esters has benefited significantly from these green approaches.

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net The primary benefits include dramatically reduced reaction times, increased yields, and enhanced selectivity. researchgate.netorganic-chemistry.org

Microwave-Assisted Pyridine Synthesis: In the Bohlmann-Rahtz pyridine synthesis, microwave irradiation enables a one-pot reaction that previously required two separate steps. organic-chemistry.org This method can reduce reaction times from hours to just 10-20 minutes, with reactions in polar solvents like DMSO achieving yields up to 98%. organic-chemistry.org

Solvent-Free Conditions: Microwave technology also facilitates solvent-free reactions, providing an environmentally friendly alternative. organic-chemistry.org For example, the synthesis of dihydropyrimidinone derivatives has been successfully carried out under solvent-free conditions using a recoverable nanocatalyst, demonstrating a green and efficient protocol. oiccpress.com

Esterification Reactions: While not exclusively for pyridine esters, a patented method for synthesizing ethyl nicotinate uses a solid acid catalyst in toluene, followed by refluxing for dehydration. patsnap.comgoogle.com This indicates a move towards more recoverable catalytic systems, although greener, solvent-free alternatives are increasingly sought.

The following table compares conventional heating with microwave-assisted synthesis for a representative reaction.

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Hours to DaysMinutes researchgate.netorganic-chemistry.org
Energy Consumption HighLow researchgate.net
Yields Often lowerGenerally higher organic-chemistry.org
Solvent Use Often requires large volumesCan be performed with less solvent or solvent-free organic-chemistry.orgoiccpress.com
Side Reactions More prevalentReduced royalsocietypublishing.org

Biocatalytic and Sonochemical Approaches in Ester Synthesis

Biocatalysis and sonochemistry represent two innovative green technologies that offer mild and efficient alternatives to traditional chemical synthesis.

Biocatalytic Ester Synthesis: The use of enzymes, particularly lipases, as catalysts in organic synthesis is a cornerstone of green chemistry. nih.gov Enzymatic esterification processes are highly selective and operate under mild conditions (e.g., 60-80°C), which reduces energy costs and prevents the formation of undesirable, often odorous, by-products that can occur at the high temperatures of conventional chemical processes. nih.gov Lipases can also exhibit high regioselectivity, for example, in the acylation of polyhydroxylated compounds.

Sonochemical Approaches: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. ekb.eg This collapse generates localized "hot spots" with extreme temperatures and pressures, which can dramatically accelerate chemical reactions. ekb.eg Ultrasound-assisted esterification of carboxylic acids has been shown to produce good yields in short reaction times under mild conditions. tandfonline.comtandfonline.com This method is considered eco-friendly and can often be performed in greener solvents like water. tandfonline.comnih.gov

These sustainable methodologies are transforming the synthesis of complex molecules like this compound, making the processes more efficient, cost-effective, and environmentally responsible.

Reaction Profiles and Mechanistic Investigations of Ethyl 6 Chloro 2 Methoxynicotinate Derivatives

Reactivity of the Substituted Pyridine (B92270) Core

The pyridine ring in Ethyl 6-chloro-2-methoxynicotinate is the primary site for a variety of chemical transformations. Its reactivity is dictated by the electron-withdrawing nature of the nitrogen atom and the influence of the chloro, methoxy (B1213986), and ethyl ester substituents.

Nucleophilic and Electrophilic Transformations on Pyridine Esters

The pyridine nucleus is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of the electron-withdrawing ester group further deactivates the ring towards electrophiles. Conversely, the electron deficiency facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. organic-chemistry.orgncsu.edumdpi.comnih.gov

In this compound, the chlorine atom at the 6-position (para to the nitrogen) is an effective leaving group, making this position highly susceptible to nucleophilic attack. stackexchange.com The methoxy group at the 2-position, being ortho to the nitrogen, can also influence the regioselectivity of such reactions. Nucleophilic substitution reactions on the pyridine core allow for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. The mechanism for these transformations typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product. stackexchange.com The rate of these SNAr reactions is dependent on the nucleophilicity of the attacking species and the stability of the intermediate complex. libretexts.orgyoutube.comsavemyexams.comfiu.edu

Electrophilic transformations on the pyridine ring of this compound are generally challenging due to its electron-poor nature. If forced, substitution would likely occur at the positions least deactivated by the ring nitrogen and the ester group.

Palladium-Catalyzed Cyclopropanation and Cross-Coupling Reactions

The chloro-substituted pyridine core of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The 6-chloro position of the substrate is reactive in Suzuki-Miyaura couplings, enabling the synthesis of 6-aryl-2-methoxynicotinates. nih.govresearchgate.net

Sonogashira Coupling: Terminal alkynes can be coupled with the 6-chloro position of the pyridine ring using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgnih.govwikipedia.orglibretexts.orgyoutube.com This reaction is highly efficient for the synthesis of alkynyl-substituted pyridines.

Heck Coupling: This reaction couples the chloropyridine with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.netlibretexts.orgmdpi.com The reaction typically proceeds with high regioselectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloropyridine with amines.

These cross-coupling reactions generally proceed via a catalytic cycle involving oxidative addition of the chloropyridine to a Pd(0) species, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst.

Palladium-Catalyzed Cyclopropanation: While less common for this specific substrate, palladium-catalyzed reactions can also be employed for the construction of cyclopropane (B1198618) rings. These reactions often involve the reaction of an alkene with a carbene or carbene precursor in the presence of a palladium catalyst.

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions involving chloropyridine substrates.

Reaction Catalyst Ligand Base Solvent Temperature (°C)
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, H₂O80-120
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, piperidineTHF, DMF25-80
HeckPd(OAc)₂, PdCl₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-140
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110

Ester Group Reactivity and Interconversions

The ethyl ester group at the 3-position of the pyridine ring exhibits reactivity characteristic of carboxylic acid esters, including hydrolysis, amidation, and transesterification.

Transesterification Processes and Kinetics

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. The kinetics of transesterification can be complex, often following second-order kinetics and being influenced by the concentration of the alcohol and the catalyst. ncsu.edumdpi.com For base-catalyzed transesterification, the reaction proceeds through a nucleophilic acyl substitution mechanism where the alkoxide of the new alcohol attacks the ester carbonyl. The rate of reaction is dependent on the steric hindrance around the ester and the nucleophilicity of the incoming alcohol. mdpi.comsemanticscholar.orgnih.gov

Kinetic studies of transesterification often involve monitoring the disappearance of the starting ester or the appearance of the product ester over time, allowing for the determination of rate constants and activation energies.

Acyl Nucleophilic Substitution Reactions

The ester group can undergo nucleophilic acyl substitution with a variety of nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines leads to the corresponding amides. This transformation is crucial for the synthesis of various derivatives with potential biological activity. The reaction rate is influenced by the reactivity of the amine and the reaction conditions, such as temperature and the use of catalysts.

Computational Insights into Reaction Mechanisms

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of the reactions involving this compound. nih.gov Density Functional Theory (DFT) is a commonly employed method to investigate reaction pathways, transition state structures, and activation energies. montclair.edunih.gov

For nucleophilic aromatic substitution on the pyridine core, computational studies can model the formation and stability of the Meisenheimer intermediate, providing insights into the factors that govern regioselectivity and reactivity. In the case of palladium-catalyzed cross-coupling reactions, computational models can help to understand the intricacies of the catalytic cycle, including the energetics of oxidative addition, transmetalation, and reductive elimination steps. These studies can aid in the rational design of more efficient catalysts and the optimization of reaction conditions.

Similarly, the mechanisms of ester group transformations like transesterification can be modeled to understand the role of the catalyst and the influence of the substituents on the reaction kinetics.

Proton Transfer and Radical Generation Mechanisms

Proton transfer is a fundamental process in many organic reactions. In the context of this compound, the pyridine nitrogen is the most basic site and, therefore, the most likely to be protonated in the presence of an acid. This protonation would activate the ring towards nucleophilic attack. While detailed studies on this specific molecule are scarce, research on related substituted pyridines and other N-heterocycles shows that protonation is a key initial step in many transformations. The efficiency of this proton transfer can be influenced by the solvent and the nature of the acid used.

Radical reactions involving pyridine derivatives are a significant area of synthetic chemistry. For this compound, radical generation could potentially be initiated at several positions. Homolytic cleavage of the C-Cl bond could generate a pyridyl radical, although this typically requires significant energy input through heat or light. Alternatively, radical species can be generated through processes like the Minisci reaction, which involves the addition of a radical to a protonated heteroaromatic ring. Recent research has also highlighted the potential of energy-transfer catalysis to facilitate radical migrations and rearrangements in pyridine systems under visible light. chinesechemsoc.orgchinesechemsoc.org For instance, a photocatalyst could induce the formation of a diradical species, which could then undergo further reactions. chinesechemsoc.org The generation of pyridinyl radicals through single-electron reduction of the corresponding pyridinium (B92312) ions offers another pathway for functionalization. acs.org

Cyclization and Rearrangement Mechanisms

The functional groups present on this compound offer opportunities for various cyclization and rearrangement reactions. Intramolecular cyclization could occur if a suitable nucleophilic group were introduced elsewhere on the molecule, which could then attack one of the electrophilic centers of the pyridine ring. The specific conditions, such as the use of acid or base catalysts, would determine the regioselectivity of such cyclizations. For example, base-catalyzed reactions might favor cyclization at a different position compared to acid-catalyzed conditions. mdpi.com

Rearrangement reactions of pyridine derivatives can be triggered by various stimuli, including heat, light, or chemical reagents. While specific rearrangement mechanisms for this compound are not documented, related pyridine systems are known to undergo skeletal reorganizations. researchgate.net Energy-transfer catalysis, for example, has been shown to facilitate di-π-ethane rearrangements of pyridines, leading to the formation of three-membered ring structures. chinesechemsoc.orgchinesechemsoc.org Such rearrangements often proceed through radical or diradical intermediates. chinesechemsoc.org The precise nature of any potential rearrangement would be highly dependent on the reaction conditions and the specific reagents employed.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the properties of organic molecules, including substituted pyridines. nih.gov

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

DFT calculations can map the electronic landscape of Ethyl 6-chloro-2-methoxynicotinate. Key aspects include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. jocpr.com

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. For a molecule with electron-withdrawing (chlorine) and electron-donating (methoxy) groups, an MEP map would reveal the nuanced electronic effects of these substituents on the pyridine (B92270) ring.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorFormulaPredicted ValueSignificance
HOMO EnergyEHOMO(Value) eVRelates to electron-donating ability
LUMO EnergyELUMO(Value) eVRelates to electron-accepting ability
Energy GapΔE = ELUMO - EHOMO(Value) eVIndicates chemical reactivity and stability
Electronegativityχ = -(EHOMO + ELUMO)/2(Value) eVMeasures the power to attract electrons
Chemical Hardnessη = (ELUMO - EHOMO)/2(Value) eVMeasures resistance to change in electron distribution

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Energetics and Transition State Geometries of Reaction Pathways

DFT methods are instrumental in exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. By calculating the energies of reactants, products, and intermediates, a potential energy surface can be constructed.

A critical aspect of this is the location and characterization of transition state geometries. The transition state represents the highest energy point along the reaction coordinate, and its structure provides vital clues about the reaction mechanism. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Semi-Empirical Methods for Molecular Interactions

While DFT is robust, semi-empirical methods offer a faster, albeit less accurate, alternative for studying very large molecular systems and dynamic processes. These methods use parameters derived from experimental data to simplify calculations.

Hydrogen Bonding and Solvation Effects on Pyridine Esters

The ester and methoxy (B1213986) groups, along with the pyridine nitrogen of this compound, can participate in hydrogen bonding. Semi-empirical methods can be used to model these non-covalent interactions, for instance, with solvent molecules or other solutes. researchgate.netnih.gov The formation of hydrogen bonds can significantly influence the compound's solubility and crystal structure. mdpi.com

Computational studies on related pyridine carboxylic acids and esters have shown that hydrogen bonding to the nitrogen atom and the carbonyl oxygen is a common interaction motif. researchgate.netnih.gov Solvation models, often used in conjunction with quantum mechanical methods, can simulate the effect of a solvent on the molecule's geometry and properties, providing a more realistic picture of its behavior in solution.

Computational Studies on Pyridine Ring Stability and Functionalization

The stability of the pyridine ring in this compound is influenced by its substituents. The electron-withdrawing nature of the chlorine atom and the ester group generally decreases the electron density of the ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution. Conversely, the methoxy group is an electron-donating group.

Computational studies on substituted pyridines have shown that the position of functional groups significantly impacts the ring's reactivity and the regioselectivity of further functionalization. nih.gov Theoretical calculations could predict the most likely sites for further chemical modification on the this compound scaffold, which is valuable information for synthetic chemists.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H, 13C, and 15N NMR Applications

High-resolution one-dimensional NMR provides a direct count of the chemically non-equivalent nuclei and offers clues about their local electronic environment.

¹H NMR: In the proton NMR spectrum of Ethyl 6-chloro-2-methoxynicotinate, distinct signals are expected for each set of unique protons. The ethyl group will present as a downfield quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl group, and an upfield triplet for the terminal methyl protons (-CH₃). The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet. The two protons on the pyridine (B92270) ring are in different electronic environments and are expected to appear as two distinct doublets in the aromatic region, with their coupling constant revealing their spatial relationship.

¹³C NMR: The broadband-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (C=O) of the ester is characteristically found at the most downfield position (typically 160-170 ppm). libretexts.org The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the attached chloro, methoxy, and ester groups. The carbon of the methoxy group and the methylene carbon of the ethyl ester appear further upfield, followed by the terminal methyl carbon of the ethyl group. libretexts.org

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR can be a valuable tool. Although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it provides direct information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen would confirm its position within the heterocyclic ring and provide insight into electronic effects from the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom/Group ¹H NMR (Predicted) ¹³C NMR (Predicted)
Pyridine-H4Doublet, ~8.0-8.2 ppm~140-145 ppm
Pyridine-H5Doublet, ~7.0-7.2 ppm~115-120 ppm
Methoxy (-OCH₃)Singlet, ~4.0 ppm~54 ppm
Ethyl (-OCH₂CH₃)Quartet, ~4.4 ppm~62 ppm
Ethyl (-OCH₂CH₃)Triplet, ~1.4 ppm~14 ppm
Carbonyl (C=O)-~165 ppm
Pyridine-C2-~160-165 ppm
Pyridine-C3-~110-115 ppm
Pyridine-C6-~150-155 ppm

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR suggests the presence of certain groups, 2D NMR experiments are essential to piece together the molecular puzzle and confirm the exact connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the quartet and triplet of the ethyl group would be observed, confirming their connectivity. It would also show a correlation between the two aromatic protons on the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals of the methoxy, ethyl, and aromatic protons to their corresponding ¹³C signals, as listed in the table above.

The methoxy protons to the C2 carbon of the pyridine ring.

The ethyl methylene protons to the ester carbonyl carbon (C=O).

The H4 proton to the C2, C3, and C6 carbons.

The H5 proton to the C3 and C6 carbons.

These correlations would unambiguously confirm the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₉H₁₀ClNO₃), the molecular weight can be calculated. Upon analysis by techniques like electron ionization (EI-MS), a molecular ion peak (M⁺) would be observed. A critical diagnostic feature is the presence of the (M+2)⁺ peak, which arises from the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). libretexts.orgmiamioh.edu This results in two peaks, two mass units apart, with a relative intensity ratio of approximately 3:1, which is a clear indicator of a monochlorinated compound. libretexts.org

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters, ethers, and haloaromatics can be predicted. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z
[M]⁺Molecular Ion215/217
[M - C₂H₅]⁺Loss of ethyl radical186/188
[M - OC₂H₅]⁺Loss of ethoxy radical170/172
[M - COOC₂H₅]⁺Loss of ethyl carboxylate radical142/144

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch1720-1740
Aromatic C=C/C=NStretch1550-1610
Ester C-OStretch1100-1300
Ether C-OStretch1000-1150
Alkyl C-HStretch2850-3000
C-ClStretch600-800
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The substituted pyridine ring acts as a chromophore. The spectrum would be expected to display absorptions corresponding to π → π* and n → π* electronic transitions, characteristic of aromatic and heteroaromatic systems.
  • X-ray Crystallography for Precise Molecular Architecture

    When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

    An X-ray crystallographic analysis of this compound would confirm the planarity of the pyridine ring and reveal the conformation of the ethyl ester and methoxy substituents relative to the ring. mdpi.com The resulting data would be presented in a crystallographic information file (CIF), containing detailed information such as the crystal system, space group, unit cell dimensions, and atomic coordinates. researchgate.net This technique provides an unambiguous map of the molecular architecture.

    Chromatographic Methods for Compound Separation and Purity

    Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for monitoring reaction progress, purifying the final product, and assessing its purity.

    Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for column chromatography.

    Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is typically employed. mdpi.com Using a stationary phase like silica (B1680970) gel and a mobile phase consisting of a solvent mixture (e.g., a gradient of ethyl acetate (B1210297) in hexane), the compound can be separated from unreacted starting materials and byproducts.

    High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the compound. bldpharm.com Using a suitable column and eluent, HPLC can separate the target compound from even very minor impurities. The purity is typically quantified by integrating the peak area, often using a UV detector set to a wavelength where the compound absorbs strongly.

    Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

    Research Applications and Future Directions in Organic Synthesis

    Utility as Precursors for Complex Heterocyclic Systems

    The primary utility of Ethyl 6-chloro-2-methoxynicotinate lies in its role as a precursor for constructing complex heterocyclic systems. The chloro-substituent is readily displaced or coupled, providing a gateway to a diverse range of molecular scaffolds.

    Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. researchgate.net The reactivity of the C-Cl bond in similar systems, like 2-chloro-6-methoxypyridine, has been demonstrated in Suzuki-Miyaura reactions to create aryl-substituted pyridines. researchgate.net By applying this methodology, the chlorine atom on this compound can be replaced with a variety of aryl, heteroaryl, or vinyl groups from corresponding boronic acids. This transformation is fundamental for building biaryl structures, which are common motifs in pharmaceuticals and functional materials.

    Following an initial cross-coupling reaction, the ester and methoxy (B1213986) functionalities can be engaged in subsequent intramolecular cyclization reactions. This two-step sequence—intermolecular coupling followed by intramolecular ring-closure—is a powerful strategy for assembling fused heterocyclic systems, which are prevalent in natural products and medicinal chemistry. rsc.org For instance, a Suzuki coupling to introduce an ortho-functionalized aryl group could be followed by a condensation reaction involving the ester to form polycyclic alkaloids or related structures.

    PrecursorCoupling Partner (Suzuki-Miyaura)Potential Heterocyclic Core
    This compound2-Aminophenylboronic acidPyrido[1,2-a]benzimidazole derivative
    This compound2-Hydroxyphenylboronic acidPyrido-fused benzoxepine (B8326511) derivative
    This compound2-Formylphenylboronic acidPyrido-fused isoquinolinone derivative

    This table presents hypothetical, yet chemically plausible, pathways to complex heterocyclic systems starting from this compound.

    Development of Novel Synthetic Transformations

    This compound also serves as a valuable substrate for the development and optimization of new synthetic methods. The Buchwald-Hartwig amination, a palladium-catalyzed reaction to form carbon-nitrogen bonds, is a prime example. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the pyridyl chloride with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles.

    The development of this transformation has allowed for the facile synthesis of aryl amines under milder conditions than traditional methods. wikipedia.org Research into selective C-N coupling on poly-halogenated heterocycles, such as 6-bromo-2-chloroquinoline, has shown that reaction conditions can be fine-tuned to target a specific halogen, demonstrating a high level of chemical control. nih.gov This principle is directly applicable to this compound, enabling the selective introduction of amino groups at the C6 position. Such transformations are crucial for synthesizing compounds with applications in medicinal chemistry, where substituted amino-pyridines are a common structural feature.

    The ability to use various amine partners expands the accessible chemical space significantly. The resulting 6-amino-2-methoxynicotinates are themselves versatile intermediates for further functionalization.

    ReagentAmine NucleophileCoupled Product
    This compoundMorpholineEthyl 2-methoxy-6-morpholinonicotinate
    This compoundAnilineEthyl 6-(phenylamino)-2-methoxynicotinate
    This compoundBenzylamineEthyl 6-(benzylamino)-2-methoxynicotinate

    This table illustrates the application of the Buchwald-Hartwig amination for the synthesis of various N-substituted derivatives from this compound.

    Exploration of Chemical Biology and Materials Science Interfaces

    The derivatives synthesized from this compound hold significant potential at the interface of chemical biology and materials science.

    In chemical biology , functionalized heterocyclic cores are essential for the development of new therapeutic agents. For example, substituted 2-aminoquinolines, which share a structural resemblance to derivatives of our title compound, have been prepared via Buchwald-Hartwig chemistry to act as high-affinity ligands for Src homology 3 (SH3) domains—protein-protein interaction modules implicated in various signaling pathways. nih.gov By analogy, the substituted 2-methoxynicotinic acid scaffold can be used as a template to design and synthesize libraries of compounds for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or a key interaction point for binding to a protein target.

    In materials science , pyridine-containing molecules are widely used in the construction of organic functional materials. Aryl-pyridines, accessible from this compound via Suzuki coupling, are important components in organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands for creating metal-organic frameworks (MOFs). researchgate.net The nitrogen atom of the pyridine (B92270) ring provides a coordination site for metal ions, while the extended π-system of the aryl-substituted structure can give rise to desirable photophysical properties. By carefully selecting the aryl group to be introduced, chemists can tune the electronic properties (e.g., HOMO/LUMO levels) and emission characteristics of the resulting molecules, paving the way for new materials with tailored optical and electronic functions.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes and conditions for preparing Ethyl 6-chloro-2-methoxynicotinate?

    • Methodology :

    • Esterification : React 6-chloro-2-methoxynicotinic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or HPLC.
    • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
    • Validation : Confirm purity via melting point analysis and spectroscopic methods (¹H/¹³C NMR, IR) .
      • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the ester group.

    Q. How can spectroscopic techniques characterize this compound?

    • 1H/13C NMR : Identify methoxy (-OCH₃) signals at ~3.8–4.0 ppm (¹H) and ~55 ppm (¹³C). The ethyl ester group shows a quartet at ~4.3 ppm (¹H, -OCH₂CH₃) and a triplet at ~1.3 ppm (¹H, -CH₃) .
    • IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹.
    • X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

    Q. What safety protocols are essential for handling this compound?

    • PPE : Wear NIOSH/MSHA-approved respirators for particulate protection, nitrile gloves, and chemical-resistant lab coats .
    • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How can contradictory data on reaction yields be resolved?

    • Variable Analysis :

    • Temperature : Optimize reflux conditions (e.g., 70–90°C) to balance reaction rate vs. side-product formation.
    • Catalyst Screening : Compare H₂SO₄, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl₂) for efficiency .
    • Solvent Purity : Use high-purity ethanol (≥99.8%) to minimize ester hydrolysis .
      • Statistical Tools : Apply ANOVA or Design of Experiments (DoE) to identify critical parameters .

    Q. What strategies improve crystallization efficiency for this compound?

    • Solvent Selection : Test binary mixtures (e.g., ethyl acetate/hexane) to adjust polarity.
    • Seeding : Introduce pre-formed crystals to induce nucleation.
    • Slow Evaporation : Use controlled evaporation in a desiccator for high-quality single crystals suitable for SHELX refinement .

    Q. How can degradation pathways and stability under varying pH/temperature be analyzed?

    • Accelerated Stability Studies :

    • Hydrolysis : Incubate in buffered solutions (pH 1–13) at 40°C. Monitor via LC-MS for degradation products (e.g., 6-chloro-2-methoxynicotinic acid).
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures .
      • Mechanistic Insights : Compare with structurally related compounds (e.g., 6-CNA) to predict reactivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.